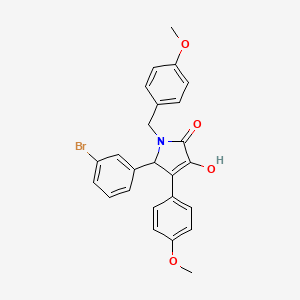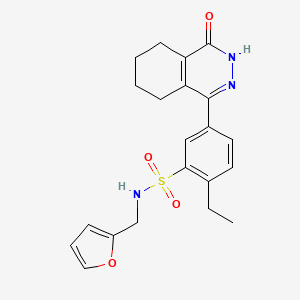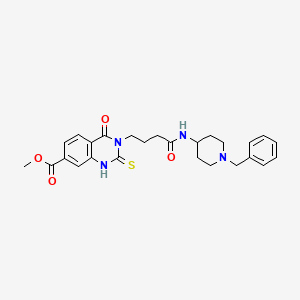![molecular formula C22H20N4O4 B11278803 N-(4-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide](/img/structure/B11278803.png)
N-(4-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide, often referred to as Compound X , is a complex organic molecule with intriguing structural features. Let’s break it down:
Chemical Formula: C22H18N4O3
Molecular Weight: Approximately 394.4 g/mol
Structure: The compound contains a fused tetracyclic ring system, incorporating both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for Compound X, but one common approach involves the following steps:
Formation of the Core Ring System: A key step is the cyclization of a suitable precursor to form the tetracyclic ring system. This can be achieved through intramolecular reactions.
Functional Group Installations: Subsequent functional group modifications, such as acetylation, oxidation, or substitution, lead to the final compound.
Industrial Production: In industry, Compound X is synthesized on a larger scale using efficient and cost-effective methods. These may involve high-yield processes, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Compound X undergoes various chemical reactions:
Oxidation: It can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions yield compounds with reduced functional groups.
Substitution: Substituents can be introduced at specific positions.
Common Reagents and Conditions: Specific reagents (e.g., oxidants, reducing agents) and conditions (temperature, solvent) play crucial roles.
Major Products: Depending on the reaction, products may include modified versions of Compound X or its intermediates.
Scientific Research Applications
Compound X finds applications across disciplines:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Investigations focus on potential therapeutic effects, such as anticancer or antimicrobial properties.
Industry: It may be used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Compound X stands out due to its unique tetracyclic structure. related compounds include:
Compound Y: Shares a similar core but differs in functional groups.
Compound Z: Exhibits comparable reactivity but with distinct substituents.
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(15-oxo-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-14-yl)acetamide |
InChI |
InChI=1S/C22H20N4O4/c1-29-15-8-6-14(7-9-15)24-18(27)11-26-12-23-19-16-10-13-4-2-3-5-17(13)25-21(16)30-20(19)22(26)28/h6-10,12H,2-5,11H2,1H3,(H,24,27) |
InChI Key |
AZYYUQMFYNDCEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=C3C=C5CCCCC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B11278724.png)
![N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B11278738.png)
![N-benzyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11278745.png)

![N-ethyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B11278752.png)
![6,6-dimethyl-N-(4-methylphenyl)-8-oxo-9-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11278753.png)

![3-(piperidin-1-ylcarbonyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11278764.png)

![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B11278768.png)

![2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B11278784.png)
![N-(5-Chloro-2-methoxyphenyl)-2-{[6-(2-acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide](/img/structure/B11278789.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-(1,2-oxazol-5-yl)furan-3-sulfonamide](/img/structure/B11278795.png)
